6-ブロモ-4-メチルキノリン-2-オール

概要

説明

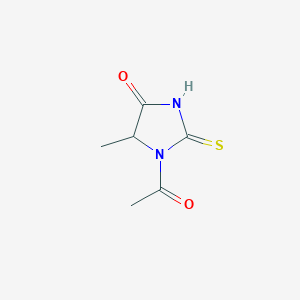

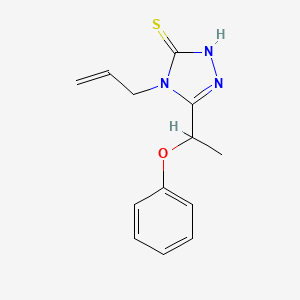

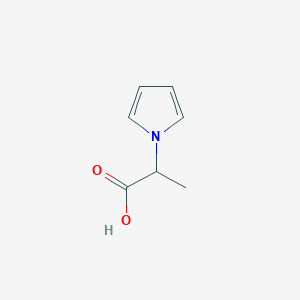

6-Bromo-4-methylquinolin-2-ol is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The presence of a bromine atom at the 6th position and a methyl group at the 4th position on the quinoline ring system is characteristic of this compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 6-bromoquinoline derivatives can be achieved through various methods. One approach is the Friedländer synthesis, which involves the condensation of 5-bromo-2-aminobenzaldehyde with enolizable ketones to afford bidentate and tridentate 6-bromoquinoline derivatives . Another method is the Knorr synthesis, which includes a condensation between β-keto esters and 4-bromoaniline followed by cyclization to form 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of 6-bromomethylquinazoline derivatives, which are structurally related to 6-bromoquinolines, can be performed through a process involving 2-amino-5-methylbenzoic acid, followed by bromination .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various analytical techniques. For instance, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its crystallization in the triclinic system with specific unit cell parameters . This provides insight into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's chemical behavior.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For example, 6-bromoquinoline can be dimerized with Ni(0) to form biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the outcome of reactions such as nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinoline derivatives are influenced by their molecular structure. The presence of bromine and other substituents can impact properties such as solubility, melting point, and reactivity. For instance, the crystal packing of a 6-bromoquinazoline derivative was found to be stabilized by hydrogen bonds and π-stacking interactions, which can affect its solubility and melting point . Additionally, the optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, can be of interest for applications in materials science .

科学的研究の応用

医薬品化学: 酵素阻害

6-ブロモ-4-メチルキノリン-2-オールは、酵素阻害剤としての役割についても研究されています。この化合物は、薬物代謝に関与する酵素であるCYP1A2を阻害することが判明しており、薬物の代謝を調節することで薬効と安全性を向上させる可能性があります .

治療研究: 抗菌性

キノリン誘導体には、6-ブロモ-4-メチルキノリン-2-オールなどの、抗菌作用が知られています。これらの化合物は、さまざまなグラム陽性菌およびグラム陰性菌に対して有効性が研究されており、新規抗生物質の開発にとって重要です .

プロテオミクス: タンパク質相互作用研究

この化合物は、プロテオミクス研究においてタンパク質相互作用の研究に使用されます。6-ブロモ-4-メチルキノリン-2-オールなどの小分子がタンパク質とどのように相互作用するかを理解することは、タンパク質機能の解明と新たな治療戦略の開発につながる可能性があります .

化学合成: ヘテロ環式ビルディングブロック

6-ブロモ-4-メチルキノリン-2-オールは、より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして機能します。合成化学におけるこの化合物の役割は、さまざまな用途に適した多様な分子構造の構築に不可欠です .

分析化学: クロマトグラフィーと分光法

分析化学では、6-ブロモ-4-メチルキノリン-2-オールは、クロマトグラフィーと分光法を用いた化合物の分離、同定、定量に使用されます。この化合物の独特な化学的性質により、複雑な混合物の分析が可能となり、品質管理と研究にとって不可欠です .

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用機序

Mode of Action

As a quinoline derivative, it possesses an electron-donating group (bromoaniline) and an electron-withdrawing group . These groups could potentially interact with its targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subjects for further investigation.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be 2.84 .

Action Environment

The compound should be stored in a dry room at normal temperature .

特性

IUPAC Name |

6-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQMJGOVUYZKIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

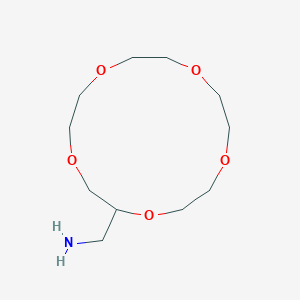

CC1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422519 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89446-19-5 | |

| Record name | 6-Bromo-4-methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)